

Technical Guide: C NMR Analysis of Cyclobutanesulfonyl Chloride

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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737

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Executive Summary

Cyclobutanesulfonyl chloride (CBSC) is a high-value synthetic intermediate used in the introduction of the cyclobutanesulfonyl motif into pharmacophores (e.g., Janus kinase inhibitors). Its structural integrity is defined by the strained four-membered ring and the highly electrophilic sulfonyl chloride terminus.

This guide provides a self-validating protocol for the

C NMR characterization of CBSC. Unlike standard alkyl halides, CBSC presents unique challenges due to ring puckering dynamics and rapid hydrolysis sensitivity.^[1] This document outlines the theoretical chemical shift expectations, experimental acquisition parameters, and a decision-matrix for purity assessment.

Structural Dynamics & Theoretical Shift Logic

To accurately interpret the spectrum, one must understand the electronic and steric environment of the cyclobutane ring.

The Cyclobutane Scaffold

Unsubstituted cyclobutane exhibits a single

C resonance at

22.4 ppm.^[1] The ring is not planar but exists in a "puckered" conformation to relieve torsional strain, rapidly interconverting at room temperature. Substituents like

lock or bias this conformation, breaking the equivalence of the ring carbons.

Substituent Effects of

The sulfonyl chloride group exerts a powerful inductive effect (

) and a magnetic anisotropy effect.

- -Effect (C1): The carbon directly attached to the sulfur is significantly deshielded due to the electronegativity of the sulfonyl group.
- -Effect (C2/C4): These carbons experience mild deshielding.^[1]
- -Effect (C3): The distal carbon often experiences a minimal shift, sometimes slightly shielded due to steric compression (the -gauche effect) depending on the conformer population.

Expected Chemical Shift Ranges

Note: Values are relative to TMS (

0.^[1]^[2]0) in

.

Carbon Position	Label	Electronic Environment	Predicted Shift (ppm)	Multiplicity (DEPT-135)
-Methine	C1	Directly bonded to .[1] Strong electron withdrawal.[1]	62.0 – 68.0	Positive (CH)
-Methylene	C2, C4	Vicinal to .[1] Symmetry equivalent.	26.0 – 32.0	Negative ()
-Methylene	C3	Distal to functional group. [1]	16.0 – 24.0	Negative ()

Experimental Protocol

Objective: Acquire a high-resolution

¹³C spectrum free from hydrolysis artifacts.

Sample Preparation (Critical)

CBSC is moisture-sensitive.[1] Hydrolysis yields cyclobutanesulfonic acid, which has a distinct but overlapping NMR signature.[1]

- Solvent: Use

(99.8% D₂O) treated with activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.[1] Avoid DMSO-d₆

unless absolutely necessary, as hygroscopic nature accelerates hydrolysis.

- Concentration: Prepare a 50–100 mg/mL solution. High concentration is preferred for

C sensitivity.[1]

- Vessel: Use a clean, oven-dried 5 mm NMR tube. Cap immediately.

Acquisition Parameters

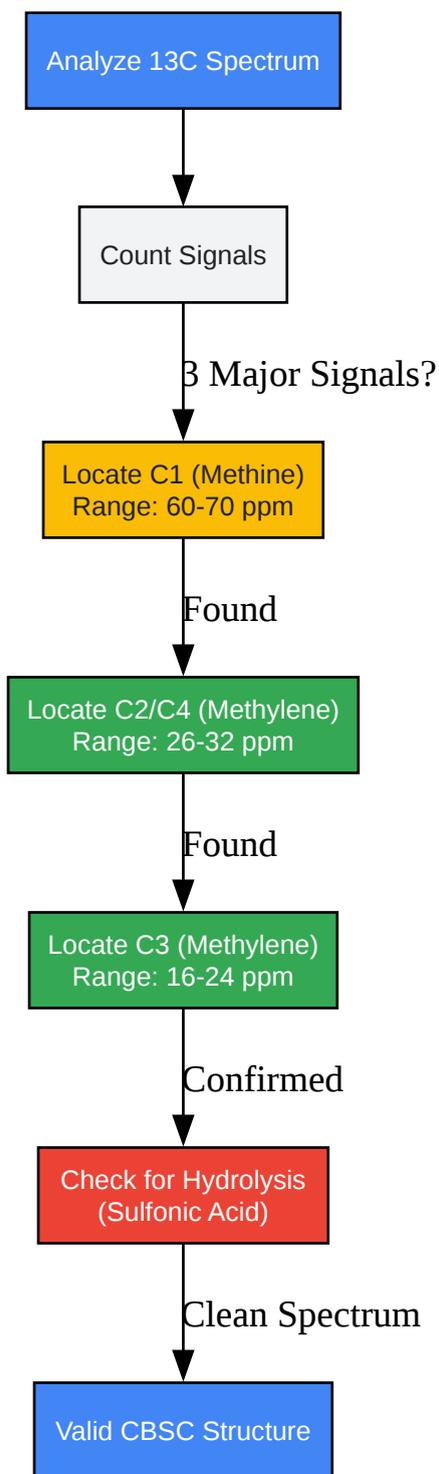
- Pulse Sequence:zgpg30 (Standard power-gated proton decoupling).[1]
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. The methine (C1) relaxation may be slower than methylenes; insufficient D1 will reduce the integral of the diagnostic C1 peak.
- Scans (NS): Minimum 512 scans (due to low natural abundance and lower sensitivity of the quaternary-like C1 environment, though it is a CH).
- Temperature: 298 K (25°C).[1]

Data Analysis & Interpretation

The following workflow illustrates the logic for assigning the structure and detecting common impurities.

Structural Assignment Workflow

The spectrum should display exactly three unique signals due to the plane of symmetry passing through C1 and C3.



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Figure 1: Logic flow for the structural assignment of **Cyclobutanesulfonyl Chloride**.

Impurity Profiling: The Hydrolysis Watch

The most common failure mode is the presence of Cyclobutanesulfonic acid.

Feature	Cyclobutanesulfonyl Chloride (Product)	Cyclobutanesulfonic Acid (Impurity)
C1 Shift ()	~65 ppm (Deshielded by Cl)	~55-60 ppm (Shielded relative to Cl)
Stability	Stable in dry	Stable, but indicates water contamination
HCl Peak	None	May see broad proton exchange in H NMR

Diagnosis: If you observe a "shadow" set of peaks slightly upfield of your main signals, your sample has hydrolyzed.^[1]

Advanced Characterization: Coupling Constants

While typically decoupled, a Gated Decoupled spectrum (yielding coupled peaks) offers definitive proof of the cyclobutane ring strain.

- Coupling: Cyclobutane rings exhibit unusually large one-bond coupling constants () compared to unstrained alkanes (~125 Hz) due to the higher s-character in the C-H bonds.
- Verification: Measure the satellite peaks of C1. A value of ~140-150 Hz confirms the cyclobutyl ring integrity.

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